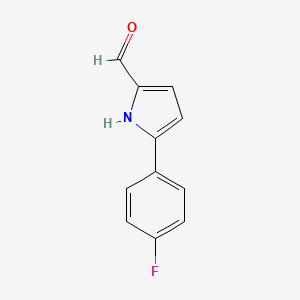

5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde

Description

Significance of Pyrrole (B145914) Heterocycles in Medicinal Chemistry and Materials Science

The pyrrole ring, a five-membered nitrogen-containing aromatic heterocycle, is a fundamental structural motif in a vast array of natural products and synthetic compounds. nih.gov Its prevalence in "pigments of life," such as heme and chlorophyll, underscores its vital biological role. evitachem.com This significance extends into modern therapeutic and material applications.

In medicinal chemistry, the pyrrole scaffold is a key component in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. chemicalbook.combldpharm.com The ability to combine different pharmacophores within the pyrrole ring system has led to the development of highly active therapeutic agents. google.com

In materials science, pyrrole derivatives are crucial building blocks for conducting polymers, such as polypyrrole, which have applications in electronics, sensors, and energy storage. ntu.edu.sg Fused-ring systems containing pyrrole are also explored for their unique optoelectronic properties, making them valuable in the development of new dyes and functional materials. nbinno.com

The journey of pyrrole in clinical science began with its isolation in 1857 as a byproduct of bone pyrolysis. pharmaffiliates.com Its clinical relevance was truly recognized when it was identified as the core structural component of heme (the oxygen-carrying component of hemoglobin) and chlorophyll. pharmaffiliates.com This discovery spurred immense interest in pyrrole and its derivatives, leading to their exploration as scaffolds for a multitude of therapeutic agents. Today, pyrrole-containing drugs are integral to treating a range of diseases, from bacterial infections to cancer. google.comntu.edu.sg

The formyl group (-CHO), a carbaldehyde, is a powerful functional group that significantly influences the reactivity of the pyrrole ring. As an electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic substitution but also provides a key site for a wide array of chemical transformations.

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto a pyrrole ring, typically at the 2-position. google.com Once installed, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in condensation reactions to build more complex molecular architectures. chemicalbook.com This versatility makes 2-formyl pyrroles highly valuable synthetic intermediates in the construction of elaborate heterocyclic systems and pharmaceutical compounds. evitachem.cominnospk.com

Strategic Incorporation of Fluorine Atoms in Organic Molecules

The deliberate introduction of fluorine into organic molecules has become a paramount strategy in modern drug design and development. chemicalbook.combldpharm.com Approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to its profound impact on molecular properties. nih.gov This is not merely a substitution of hydrogen but a strategic modification to enhance a molecule's performance.

Fluorine, being the most electronegative element, imparts unique properties to an organic molecule. ntu.edu.sg Its small van der Waals radius (1.47 Å) means it can often replace a hydrogen atom (1.20 Å) with minimal steric disruption. ntu.edu.sg However, its electronic influence is substantial.

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. ntu.edu.sgchemicalbook.com

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids). nih.gov This can enhance membrane permeability and absorption. ntu.edu.sg

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or decrease the basicity of amines, which can alter a compound's ionization state at physiological pH and improve cell penetration. ntu.edu.sgchemicalbook.com

Conformational Changes: Electrostatic interactions involving the C-F bond can influence molecular conformation, which can lock the molecule into a more bioactive shape for binding to a biological target.

| Property | Effect of Fluorine Incorporation | Consequence in Drug Design |

|---|---|---|

| Metabolic Stability | Blocks metabolic oxidation at C-H bonds | Increased drug half-life and duration of action ntu.edu.sgchemicalbook.com |

| Lipophilicity | Increases lipophilicity | Enhanced membrane permeability and absorption nih.govntu.edu.sg |

| pKa | Lowers pKa of nearby functional groups | Improved bioavailability and cell penetration chemicalbook.com |

| Binding Affinity | Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins | Increased potency and selectivity ntu.edu.sg |

| Conformation | Influences molecular shape through electrostatic interactions | Can lock molecule in a more bioactive conformation |

Beyond modulating physicochemical properties, fluorine can act as a "pharmacophore," directly participating in binding interactions with enzymes or receptors. The polarized C-F bond can engage in hydrogen bonding and dipole-dipole interactions within a protein's binding pocket, potentially increasing the binding affinity and potency of a drug. ntu.edu.sg The strategic placement of fluorine can therefore enhance a molecule's biological activity, transforming a moderately active compound into a potent therapeutic agent. chemicalbook.combldpharm.com This has been successfully applied across numerous therapeutic areas, including the development of anti-cancer agents, antibiotics, and central nervous system drugs. ntu.edu.sg

Specific Focus on 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde

The compound This compound serves as a quintessential example of the molecular design principles discussed. It integrates the three key structural motifs:

A Pyrrole Ring: The core heterocyclic scaffold, known for its broad biological relevance.

A 4-Fluorophenyl Group: A phenyl ring substituted with a fluorine atom at the para-position. This group introduces the beneficial properties of fluorine, such as enhanced metabolic stability and lipophilicity, while also providing a large aromatic surface for potential π-stacking interactions in a biological target.

A 2-Carbaldehyde Group: A formyl group positioned at the C2 position of the pyrrole ring, adjacent to the nitrogen atom. This group acts as a versatile synthetic handle, allowing for further chemical elaboration to build more complex molecules.

While detailed research findings on this specific isomer are not widely available in public literature, its structure suggests significant potential as a building block in medicinal chemistry. It is an analogue of other fluorinated phenylpyrrole derivatives that have been investigated as intermediates for potent pharmaceutical agents. pharmaffiliates.com The combination of the biologically active pyrrole, the property-modulating fluorophenyl group, and the synthetically versatile carbaldehyde makes this compound and related structures valuable scaffolds for the discovery of new drugs and functional materials.

Rationale for Positional Isomerism Studies

The specific placement of the carbaldehyde group on the pyrrole ring, as well as the position of the fluorine atom on the phenyl ring, gives rise to various positional isomers. The study of these isomers is crucial for understanding structure-activity relationships (SAR). For instance, comparing 5-aryl-1H-pyrrole-2-carbaldehydes with their 3-carbaldehyde counterparts reveals significant differences in their chemical reactivity and biological profiles.

Furthermore, the location of the fluorine atom on the phenyl ring (ortho, meta, or para) influences the electronic effects transmitted to the pyrrole core, thereby affecting the compound's properties. For example, a fluorine atom at the para-position (as in the title compound) will exert its electronic influence differently than one at the ortho-position. These subtle isomeric differences are often exploited by medicinal chemists to fine-tune the pharmacological profile of a lead compound.

Overview of Existing Academic Research Trajectories for this Specific Compound

While the broader class of 5-aryl-1H-pyrrole-2-carbaldehydes has been a subject of interest in synthetic and medicinal chemistry, detailed academic research specifically focused on this compound is limited in publicly accessible literature. Much of the available information pertains to its isomers, particularly the 3-carbaldehyde analogue, which is a key intermediate in the synthesis of certain pharmaceutical compounds.

Research on related 5-aryl-1H-pyrrole-2-carbaldehydes suggests that these compounds are valuable precursors for the synthesis of various heterocyclic systems. They can be used to construct fused-ring systems and other complex molecules with potential applications in drug discovery. For example, pyrrole-2-carbaldehyde derivatives have been utilized in the synthesis of compounds with anti-inflammatory and antimicrobial activities.

The primary research trajectory for compounds like this compound is likely as a building block in combinatorial chemistry libraries for the discovery of new bioactive molecules. Its structural motifs—a fluorinated aromatic ring and a reactive aldehyde on a pyrrole core—make it an attractive starting material for generating a diverse range of derivatives for high-throughput screening.

Below is a table summarizing the key chemical identifiers for this compound and a related isomer for comparative purposes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C₁₁H₈FNO | 189.19 |

| 5-(4-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 2827733-28-6 | C₁₁H₈FNO | 189.19 |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-14)13-11/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUXIXPXPWWFCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(N2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601245538 | |

| Record name | 5-(4-Fluorophenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-68-9 | |

| Record name | 5-(4-Fluorophenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912763-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Fluorophenyl 1h Pyrrole 2 Carbaldehyde

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde, the primary disconnections can be envisioned across the key structural components: the pyrrole (B145914) ring and the C-C bond linking the fluorophenyl group to the heterocycle.

A plausible retrosynthetic route would involve two main bond-cleavage strategies:

C-C Bond Disconnection: The bond between the pyrrole C5 and the 4-fluorophenyl group can be disconnected. This suggests a cross-coupling reaction, such as a Suzuki or Stille coupling, as the final key step. This approach would require a pre-functionalized pyrrole, like 5-bromo-1H-pyrrole-2-carbaldehyde, and a corresponding 4-fluorophenylboronic acid or organostannane derivative. This strategy allows for the late-stage introduction of the aryl group. acs.org

Pyrrole Ring Disconnection: Alternatively, the pyrrole ring itself can be deconstructed. This approach treats the entire substituted pyrrole as the primary target of a cyclization reaction. This leads back to acyclic precursors that already contain the 4-fluorophenyl moiety. Common pyrrole syntheses like the Paal-Knorr or Hantzsch synthesis can be considered. For instance, a Paal-Knorr approach would disconnect the ring into a 1,4-dicarbonyl compound and a primary amine (ammonia or an ammonia (B1221849) equivalent). The required 1-(4-fluorophenyl)-1,4-dicarbonyl precursor would be a key intermediate in this pathway.

These distinct retrosynthetic pathways guide the selection of either direct, multicomponent approaches or more linear, stepwise synthetic sequences.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the core of the target molecule in a single or a few convergent steps, often enhancing efficiency and atom economy.

One-Pot Multicomponent Reactions (e.g., condensation, cyclization)

One-pot multicomponent reactions (MCRs) are highly efficient methods for synthesizing complex molecules like substituted pyrroles from simple starting materials in a single operation. researchgate.netrsc.org These reactions proceed through a cascade of events, often involving condensation and cyclization, without the need to isolate intermediates. google.com

While a specific one-pot synthesis for this compound is not extensively detailed, the principles of MCRs can be applied. A hypothetical three-component reaction could involve a 4-fluorophenyl-containing building block, a component to provide the C2-C3-C4 atoms of the pyrrole ring, and an ammonia source for the nitrogen atom. For example, reactions between arylglyoxals, active methylene (B1212753) compounds, and amines are known to produce highly functionalized pyrroles. researchgate.netorgchemres.org An efficient sequential multi-component method has been developed for N-arylpyrrole-3-carbaldehydes, which involves a proline-catalyzed Mannich reaction-cyclization sequence followed by oxidative aromatization. rsc.orgnih.gov This demonstrates the power of MCRs in constructing carbaldehyde-substituted pyrrole rings.

A general scheme for a potential MCR is outlined below:

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product |

| 4-Fluorophenyl derivative | 1,3-Dicarbonyl or equivalent | Amine/Ammonia source | Acid or base catalyst, heat | This compound |

This approach offers the advantage of rapidly assembling the target structure from simple precursors, which is highly desirable for creating libraries of related compounds.

Catalyst-Mediated Cycloaddition Reactions (e.g., Silver-promoted synthesis of 2-carbaldehydes)

Catalyst-mediated cycloaddition reactions represent another powerful strategy for the direct synthesis of pyrrole rings. researchgate.net These reactions often involve the formation of the five-membered ring through a concerted or stepwise annulation process.

A notable example is the silver-promoted synthesis of pyrroles. Research has shown that silver salts like AgBF₄ and AgNO₃ can effectively catalyze a three-component reaction to form substituted pyrroles. rsc.org In one study, a silver-promoted reaction involving an imidazole-4-carboxaldehyde, an alkyne, and an amine led to the formation of a pyrrole-2-carbaldehyde derivative. rsc.org This process involves an unusual imidazole (B134444) ring-opening, demonstrating that complex transformations can be achieved. The reaction conditions for a similar silver-catalyzed synthesis are summarized in the table below.

Table 1: Representative Conditions for Silver-Promoted Pyrrole Synthesis rsc.org

| Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| AgBF₄ | DIPEA | NMP (wet) | 75 °C | 62% |

Other cycloaddition strategies, such as the [3+2] cycloaddition of N-aryl glycinates with benzylidenemalononitrile (B1330407) partners under visible-light photocatalysis, have been developed for constructing polysubstituted pyrroles. rsc.org Similarly, organocatalytic [6+2] cycloadditions of 2-methide-2H-pyrroles with aldehydes have been reported. nih.gov While these specific examples may not directly yield the target compound, they illustrate the versatility of catalyst-mediated cycloadditions in pyrrole synthesis. rsc.orgwikipedia.org

Stepwise Synthetic Pathways

Stepwise pathways involve the sequential construction and modification of the molecule, offering precise control over regiochemistry and functional group placement.

Pyrrole Ring Formation Strategies with Fluorophenyl Precursors

A common and reliable strategy for synthesizing 5-arylpyrroles is to construct the pyrrole ring using a precursor that already contains the desired aryl group. researchgate.net This approach ensures the correct placement of the 4-fluorophenyl substituent at the C5 position. The synthesis of pyrrole ring-fluorinated compounds is of increasing interest for applications in pharmaceuticals and advanced materials. researchgate.net

This strategy typically involves the cyclization of a linear precursor containing the 4-fluorophenyl moiety. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is a classic example of this type of transformation. nih.gov The key challenge in this approach is the synthesis of the required substituted 1,4-dicarbonyl precursor.

Condensation Reactions of Fluorinated Precursors (e.g., 2-fluoroacetophenone (B1329501) derivatives)

Condensation reactions are fundamental to many pyrrole syntheses. researchgate.net A practical stepwise route to the target molecule can be devised starting from a fluorinated acetophenone (B1666503) derivative. Although the synthesis of the target 2-carbaldehyde is not explicitly detailed in the provided literature, a well-documented synthesis for the isomeric 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde provides a strong template for a plausible pathway. google.com This patented method utilizes 2-fluoro-alpha-bromoacetophenone as a key starting material. google.com

Adapting this strategy for the synthesis of this compound would involve the following conceptual steps:

Preparation of an Intermediate: A condensation reaction between a 4-fluoroacetophenone derivative and a suitable C3 synthon. For instance, the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with a protected glyoxal (B1671930) equivalent.

Cyclization: The resulting acyclic intermediate, a type of 1,4-dicarbonyl precursor, would then be cyclized with an ammonia source (e.g., ammonium (B1175870) acetate) to form the 5-(4-fluorophenyl)-1H-pyrrole ring.

Formylation: If the aldehyde group is not installed during the cyclization, a subsequent formylation step would be required. The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto an activated pyrrole ring, typically at the C2 position. orgsyn.org

A patent for the synthesis of the 3-carbaldehyde isomer describes a two-step process starting from 2-fluoro-alpha-bromoacetophenone and 3-oxo-propionitrile. google.com The reaction proceeds through a 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile intermediate, which then undergoes a reductive cyclization using a Pd-C catalyst to yield the final product. google.com This highlights the utility of starting with readily available fluorinated aromatic ketones.

Table 2: Conceptual Stepwise Synthesis Based on Analogous Reactions

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Alkylation/Condensation | 2-Bromo-1-(4-fluorophenyl)ethan-1-one, Acetoacetaldehyde equivalent | 1-(4-Fluorophenyl)-hexane-1,4-dione derivative |

| 2 | Paal-Knorr Cyclization | Ammonium acetate, Acetic acid | 2-Methyl-5-(4-fluorophenyl)-1H-pyrrole |

This stepwise approach, while potentially longer, offers robust and scalable access to the target compound with well-defined control over the substitution pattern.

Heterocyclization Reactions

The construction of the pyrrole ring system is a fundamental step in the synthesis of this compound. Heterocyclization reactions, which form the heterocyclic ring from acyclic precursors, are a common and versatile approach. Among these, the Paal-Knorr synthesis is a classical and widely used method for the preparation of substituted pyrroles. wikipedia.orgalfa-chemistry.com

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org The reaction is typically carried out under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org

For the synthesis of a 5-aryl-substituted pyrrole, the corresponding 1-aryl-1,4-dicarbonyl compound would be required as a precursor. While direct synthesis of this compound via a one-pot Paal-Knorr reaction is not extensively documented, the principles of this methodology are foundational. A plausible retrosynthetic analysis would involve a 1-(4-fluorophenyl)-1,4-dicarbonyl precursor which, upon reaction with an ammonia source, would form the 2-(4-fluorophenyl)pyrrole core. Subsequent functionalization would then be necessary to introduce the carbaldehyde group at the 5-position.

A related heterocyclization approach is documented in the synthesis of the isomeric 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. google.com This method involves the hydrogenation and cyclization of 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile in the presence of an HZSM-5 molecular sieve and a Pd-C catalyst. google.com This demonstrates the utility of cyclization reactions starting from appropriately functionalized linear precursors to generate the aryl-pyrrole scaffold.

| Reaction | Precursors | Reagents/Conditions | Key Features |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound, Primary amine or Ammonia | Neutral or weakly acidic conditions (e.g., acetic acid) | Versatile method for pyrrole synthesis. wikipedia.orgorganic-chemistry.org |

| Hydrogenation Cyclization | 4-Aryl-2-formyl-4-oxo-butyronitrile | HZSM-5 molecular sieve, Pd-C catalyst, H₂ | Forms the pyrrole ring from a linear precursor. google.com |

Introduction of the 4-Fluorophenyl Moiety

A common strategy in the synthesis of this compound involves the introduction of the 4-fluorophenyl group onto a pre-existing pyrrole ring. This can be accomplished through modern cross-coupling techniques or classical electrophilic aromatic substitution reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and aryl-heterocycles. nih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. orgsyn.orgmdpi.com

In the context of synthesizing this compound, this would involve the coupling of a 5-halopyrrole-2-carbaldehyde derivative with 4-fluorophenylboronic acid, or conversely, the coupling of a pyrrole-5-boronic acid derivative with a 4-fluorohalobenzene. A study on the synthesis of aryl-substituted pyrroles demonstrated the successful Suzuki-Miyaura coupling of a SEM-protected 4-bromopyrrole-2-carboxylate with various arylboronic acids. nih.gov For the coupling with 4-fluorophenylboronic acid, the desired product was obtained in a 70% yield using Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a dioxane/water solvent system at 90 °C. nih.gov

The choice of catalyst, base, and solvent is crucial for the success of the Suzuki coupling. While Pd(PPh₃)₄ is often effective, other palladium catalysts such as Pd(dppf)Cl₂ have also been shown to be efficient for the coupling of pyrrole boronic acids with aryl bromides. mdpi.com

| Reactants | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| Methyl 4-bromo-1-(SEM)-1H-pyrrole-2-carboxylate + 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 °C | 70% | nih.gov |

| 5-Bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane/H₂O | 80 °C | High | mdpi.com |

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. Pyrrole is an electron-rich heterocycle and readily undergoes electrophilic substitution, predominantly at the C2 position. However, traditional Friedel-Crafts reactions on pyrrole using strong Lewis acids like AlCl₃ are often problematic and can lead to polymerization of the pyrrole ring. stackexchange.com

The direct Friedel-Crafts arylation of a pyrrole-2-carbaldehyde with a 4-fluorophenyl electrophile is challenging. More modern approaches for the C-H arylation of pyrroles have been developed to circumvent the harsh conditions of classical Friedel-Crafts reactions. These methods often employ transition metal catalysts. For instance, a rhodium-catalyzed β-selective C-H arylation of pyrroles has been reported, although α-arylation is more common. acs.org Copper-catalyzed radical arylation of pyrroles with anilines via in situ generated diazonium salts has also been developed. rsc.org

While a direct and high-yielding electrophilic aromatic substitution method for the synthesis of this compound is not well-established in the literature, the ongoing development of milder C-H activation and arylation methods may provide a future viable route. The primary challenge remains controlling the regioselectivity and avoiding undesirable side reactions.

| Reaction Type | Catalyst/Reagent | Substrate | Challenges |

| Friedel-Crafts Acylation/Alkylation | AlCl₃ | Pyrrole | Polymerization of pyrrole ring. stackexchange.com |

| Rhodium-Catalyzed C-H Arylation | Rhodium complexes | Pyrrole derivatives | Regioselectivity can be an issue. acs.org |

| Copper-Catalyzed Radical Arylation | Copper salts, Aryl diazonium salts | Pyrrole | Requires in situ generation of the arylating agent. rsc.org |

Introduction of the Carbaldehyde Functionality at the 2-Position

The final key step in many synthetic routes to this compound is the introduction of the formyl group at the C2 position of the pyrrole ring. This is commonly achieved either by direct formylation of a 2-(4-fluorophenyl)pyrrole intermediate or by the oxidation of a corresponding pyrrole-2-methanol precursor.

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.com The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.org The electrophilic Vilsmeier reagent then attacks the electron-rich aromatic ring. wikipedia.org

For pyrroles, the Vilsmeier-Haack reaction is a standard procedure for introducing a formyl group, and it shows a strong preference for substitution at the C2 position due to the electron-donating nature of the nitrogen atom. chemistrysteps.com Therefore, starting with 2-(4-fluorophenyl)-1H-pyrrole, a Vilsmeier-Haack formylation would be expected to yield the desired this compound as the major product. The reaction is generally mild and avoids the use of strong acids that can cause polymerization of the pyrrole. ijpcbs.com

The reaction mechanism involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), followed by electrophilic attack on the pyrrole ring to form an iminium salt intermediate, which is then hydrolyzed during workup to afford the aldehyde. wikipedia.org

| Substrate | Reagents | Product | Key Features |

| Electron-rich arenes/heterocycles (e.g., pyrrole) | DMF, POCl₃ | Aryl/heteroaryl aldehyde | Mild and efficient formylation method. organic-chemistry.orgijpcbs.com |

| 2-Aryl-1H-pyrrole | DMF, POCl₃ | 5-Aryl-1H-pyrrole-2-carbaldehyde | High regioselectivity for the 2-position of the pyrrole ring. chemistrysteps.com |

A variety of oxidizing agents can be employed for the conversion of primary alcohols to aldehydes. Common reagents include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). The choice of oxidant is important to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the pyrrole ring, which can be sensitive to harsh oxidizing conditions.

| Precursor | Oxidizing Agent | Product | Considerations |

| (5-(4-Fluorophenyl)-1H-pyrrol-2-yl)methanol | MnO₂, PCC, Swern Oxidation reagents | This compound | Mild conditions are required to prevent over-oxidation and degradation of the pyrrole ring. |

| (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol | Tetra-n-butyl ruthenium peroxide | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | Demonstrates the viability of oxidizing pyrrole-methanol derivatives. google.com |

Reduction of Pyrrole-2-carbonitrile Derivatives

There is no specific information available in the searched literature detailing the synthesis of this compound via the reduction of a corresponding 5-(4-Fluorophenyl)-1H-pyrrole-2-carbonitrile precursor. While the reduction of a nitrile to an aldehyde is a known transformation in organic chemistry, often employing reagents like Diisobutylaluminium hydride (DIBAL-H), specific conditions, yields, and catalyst details for this particular substrate have not been reported.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Detailed studies on the optimization of reaction conditions for the synthesis of this compound are absent from the available literature. Therefore, specific data regarding the factors influencing its yield and selectivity cannot be provided.

Solvent Effects and Catalysis

No research findings were located that specifically investigate the impact of different solvents or catalytic systems on the synthesis of this compound.

Temperature and Pressure Control

Information regarding the optimization of temperature and pressure for the synthesis of this compound is not available.

Regioselectivity Considerations in Substitution and Ring Closure

While the synthesis of substituted pyrroles often involves critical regioselectivity considerations, particularly in Paal-Knorr or Hantzsch syntheses, no studies specifically addressing the regioselective formation of the this compound scaffold were found. General principles of electrophilic substitution on pyrrole rings, such as the Vilsmeier-Haack reaction, typically favor formylation at the C2 position due to the electron-donating nature of the ring nitrogen. chemistrysteps.com However, the influence of a C5-substituent like a 4-fluorophenyl group on this regioselectivity has not been specifically documented for this compound.

Green Chemistry Aspects in Synthesis

There are no reports on the application of green chemistry principles to the synthesis of this compound. Methodologies employing metal-free conditions, milder reagents, or environmentally benign solvents for this specific compound have not been described in the reviewed literature.

Advanced Characterization Methodologies for 5 4 Fluorophenyl 1h Pyrrole 2 Carbaldehyde

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde. Each technique provides unique information about the molecule's functional groups, connectivity, and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR chemical shift assignments and coupling constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its constitution.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aldehyde proton (-CHO) should appear as a singlet significantly downfield, typically in the range of δ 9.5-9.6 ppm, due to the strong deshielding effect of the carbonyl group. The pyrrole (B145914) N-H proton is expected to be a broad singlet at a high chemical shift (δ > 9.0 ppm), though its visibility can depend on the solvent and concentration.

The two protons on the pyrrole ring are not equivalent and should appear as doublets due to coupling to each other. The proton at the C3 position is expected around δ 7.0-7.2 ppm, while the proton at the C4 position, being adjacent to the bulky fluorophenyl group, would likely be found in a similar region, perhaps δ 6.9-7.1 ppm. The coupling constant between these two protons (³JHH) would be in the range of 3.5-4.0 Hz, characteristic of adjacent protons on a pyrrole ring.

The 4-fluorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two pseudo-doublets or multiplets. The two protons ortho to the fluorine atom (H2' and H6') would be magnetically equivalent, as would the two protons meta to the fluorine atom (H3' and H5'). These signals are typically observed in the aromatic region of δ 7.0-7.8 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The most downfield signal would correspond to the aldehyde carbonyl carbon, expected around δ 180 ppm. The carbons of the pyrrole and fluorophenyl rings would appear in the δ 110-140 ppm range. The carbon atom attached to the fluorine (C4') will show a large coupling constant (¹JCF) and is expected to be in the range of δ 160-165 ppm. The other carbons of the fluorophenyl ring and the pyrrole ring will have distinct chemical shifts, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| CHO | ~9.55 | s | - | ~180.0 |

| NH | >9.0 | br s | - | - |

| Pyrrole H3 | ~7.10 | d | ~3.8 | ~125.0 |

| Pyrrole H4 | ~7.00 | d | ~3.8 | ~112.0 |

| Phenyl H2'/H6' | ~7.65 | m (AA'BB') | - | ~129.0 (d, JCF ≈ 8 Hz) |

| Phenyl H3'/H5' | ~7.20 | m (AA'BB') | - | ~116.0 (d, JCF ≈ 22 Hz) |

| Pyrrole C2 | - | - | - | ~133.0 |

| Pyrrole C5 | - | - | - | ~138.0 |

| Phenyl C1' | - | - | - | ~127.0 (d, JCF ≈ 3 Hz) |

| Phenyl C4' | - | - | - | ~163.0 (d, JCF ≈ 250 Hz) |

Note: These are estimated values based on data for analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy (Characteristic functional group vibrations)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

For this compound, the IR spectrum would display several characteristic absorption bands. A sharp, strong band around 1660-1680 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The N-H stretching vibration of the pyrrole ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations for both the pyrrole and phenyl rings are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would result in peaks between 1450 and 1600 cm⁻¹. A strong band corresponding to the C-F stretch is expected in the range of 1200-1250 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Pyrrole N-H | Stretch | 3200-3400 | Medium, Broad |

| Aromatic C-H | Stretch | 3050-3150 | Medium |

| Aldehyde C-H | Stretch | 2820-2880 & 2720-2780 | Weak (often two bands) |

| Aldehyde C=O | Stretch | 1660-1680 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450-1600 | Medium to Strong |

Mass Spectrometry (High-resolution mass spectrometry for molecular formula confirmation)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with extremely high accuracy, allowing for the unambiguous determination of its elemental composition.

The molecular formula of this compound is C₁₁H₈FNO. Its theoretical exact mass (monoisotopic mass) can be calculated with high precision. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•. The experimentally measured mass-to-charge ratio would be compared to the calculated value. A match within a very small tolerance (typically < 5 ppm) confirms the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for C₁₁H₈FNO

| Ion | Calculated m/z | Expected Experimental m/z (± 5 ppm) |

|---|---|---|

| [M]⁺• | 189.05899 | 189.05804 - 189.05994 |

| [M+H]⁺ | 190.06687 | 190.06592 - 190.06782 |

Ultraviolet-Visible (UV-Vis) Spectroscopy (Electronic transitions and conjugated systems)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.

This compound possesses an extended conjugated π-system that includes the phenyl ring, the pyrrole ring, and the carbonyl group. This conjugation is expected to result in strong absorption bands in the UV region, corresponding to π → π* electronic transitions. For the parent compound, pyrrole-2-carboxaldehyde, a strong absorption maximum (λmax) is observed around 290 nm. The addition of the 4-fluorophenyl substituent at the C5 position extends the conjugation, which would likely lead to a bathochromic (red) shift, moving the λmax to a longer wavelength, possibly in the 300-320 nm range.

Crystallographic Studies and Supramolecular Chemistry

While spectroscopic methods reveal the molecular structure, crystallographic studies provide precise information about the arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable single crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

The analysis would confirm the planarity of the pyrrole ring and reveal the dihedral angle between the pyrrole and the 4-fluorophenyl rings. This angle is a result of a balance between the electronic stabilization from π-conjugation (favoring planarity) and steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent pyrrole proton.

Analysis of Intermolecular Interactions (Hydrogen bonding, π-π stacking)

Hydrogen Bonding:

The most significant hydrogen bond anticipated in the crystal structure of this compound is the interaction between the pyrrole N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. This type of N-H⋯O hydrogen bond is a common and robust supramolecular synthon in pyrrole-2-carbaldehyde derivatives and related structures. nih.govmdpi.com These interactions typically lead to the formation of infinite chains or cyclic dimers. For instance, in similar pyrrole derivatives, N-H⋯O bonds have been observed to create C(5) chain motifs. mdpi.com

In addition to the primary N-H⋯O interaction, weaker C-H⋯O and C-H⋯F hydrogen bonds may also contribute to the stability of the crystal lattice. The aromatic protons on both the pyrrole and fluorophenyl rings can act as weak donors to the carbonyl oxygen or the fluorine atom of neighboring molecules. The fluorine atom, with its high electronegativity, can participate in various weak interactions that further stabilize the crystal packing. escholarship.orgmostwiedzy.pl

Interactive Data Table: Typical Hydrogen Bond Parameters in Related Pyrrole Structures

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Motif/Comment | Reference |

| N-H⋯O | 2.8 - 3.0 | 160 - 180 | Forms primary chains or dimers, crucial for packing. | nih.govmdpi.com |

| C-H⋯O | 3.2 - 3.5 | 140 - 160 | Weaker interactions stabilizing the 3D network. | mdpi.com |

| N-H⋯F | 2.0 - 2.5 | > 130 | Possible weak interaction influencing conformation. | escholarship.org |

| C-H⋯π | 2.7 - 2.9 (H to Cg) | > 150 | Stabilizes 3D network via interactions with aromatic rings. | mdpi.com |

Note: Data is based on analyses of structurally similar pyrrole derivatives and serves as a predictive model for this compound.

π-π Stacking:

Aromatic π-π stacking interactions are expected to play a significant role in the crystal packing of this compound, involving both the electron-rich pyrrole ring and the fluorinated phenyl ring. The specific geometry of these interactions can vary from parallel-displaced to T-shaped arrangements.

Studies on pyrrole-pyrrole systems have shown that stacking interactions can be substantial, with calculated minimum interaction energies as high as -5.38 kcal/mol. scispace.comresearchgate.net This is stronger than the stacking energy found in benzene-benzene systems, a difference attributed to the specific charge distribution and higher polarization of the pyrrole molecule. scispace.comresearchgate.net

In this compound, stacking can occur between pyrrole-pyrrole, phenyl-phenyl, or pyrrole-phenyl rings of adjacent molecules. The presence of the fluorine atom on the phenyl ring introduces an electron-withdrawing effect, potentially leading to favorable aryl-perfluoroaryl type interactions where the electron-rich pyrrole ring stacks with the more electron-deficient fluorophenyl ring. mostwiedzy.pl The key parameters defining these interactions are the centroid-to-centroid distance (typically 3.3–3.8 Å for attractive interactions) and the slip angle or offset. In a related fluorophenyl-containing pyrrole derivative, off-centric π–π stacking interactions were observed with a centroid–centroid distance of 4.179 (2) Å and a slippage of 2.036 Å, forming chains within the crystal structure. nih.gov

Polymorphism and Crystal Engineering of Pyrrole Derivatives

Polymorphism:

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability. While specific polymorphs of this compound have not been detailed in the reviewed literature, polymorphism is a common phenomenon in organic molecules, particularly those like pyrrole derivatives that possess a combination of rigid aromatic cores and flexible hydrogen-bonding groups.

The potential for polymorphism in this compound arises from the various ways the intermolecular interactions described above can be arranged. For example, different hydrogen-bonding motifs (e.g., a C(5) chain vs. a dimeric R22(6) motif) could lead to different crystal packing and thus different polymorphs. mdpi.com Similarly, variations in the π-π stacking geometry (e.g., different slip distances or angles) can result in distinct crystal structures. In a study of pyrrolo-azine alcohols, two different polymorphic structures were identified, which were distinguished by their fingerprint plots from Hirshfeld surface analysis, revealing a more compact crystal packing in one form compared to the other. mdpi.com The specific crystallization conditions, such as solvent, temperature, and pressure, can influence which polymorph is preferentially formed.

Crystal Engineering:

Crystal engineering is the rational design of functional solid-state structures based on an understanding and application of intermolecular interactions. For pyrrole derivatives, crystal engineering strategies focus on leveraging the predictable and directional nature of hydrogen bonds and the tunable strength of π-π stacking to control the assembly of molecules into desired architectures.

The primary tool for crystal engineering of pyrrole derivatives is the robust N-H⋯O hydrogen bond, which can be used to form predictable supramolecular synthons. nih.govmdpi.com By introducing or modifying other functional groups, a hierarchy of interactions can be established to guide the assembly into specific one-, two-, or three-dimensional networks.

Strategies in the crystal engineering of related compounds include:

Modifying Substituents: Changing the substituents on the pyrrole or phenyl rings can alter steric hindrance and electronic properties, thereby influencing both hydrogen bonding and π-π stacking preferences.

Cocrystallization: Introducing a second molecule (a coformer) that can form strong and predictable hydrogen bonds with the pyrrole derivative is a powerful technique. For example, cocrystallizing aromatic compounds with pentafluorophenol has been shown to create well-defined layered structures held together by a combination of hydrogen bonding and aryl-perfluoroaryl stacking. mostwiedzy.pl This approach could be used to systematically modify the solid-state structure of this compound.

The interplay between strong, directional hydrogen bonds and weaker, less directional interactions like π-π stacking and C-H···F contacts provides a rich landscape for the design and discovery of new crystalline forms of pyrrole derivatives with tailored properties.

Interactive Data Table: Comparison of Polymorphic Features in Related Heterocyclic Systems

| Feature | Polymorph A | Polymorph B | Significance in Pyrrole Derivatives | Reference |

| Crystal System | Monoclinic | Triclinic | Different symmetries can arise from packing variations. | mdpi.com |

| Space Group | P2₁/c | P-1 | Indicates different packing efficiencies and arrangements. | mdpi.com |

| H-Bond Motif | Chain (e.g., C(5)) | Dimer (e.g., R²₂(6)) | The primary driver of polymorphism in H-bonding systems. | mdpi.com |

| Packing Density | Higher | Lower | Affects stability and physical properties like melting point. | mdpi.com |

Note: This table illustrates the types of differences observed between polymorphs in related systems, providing a framework for what could be expected for this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These calculations are based on the principles of quantum mechanics and can elucidate a wide range of molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries and electronic properties. For derivatives of pyrrole-2-carbaldehyde, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to find the most stable conformation (the global minimum on the potential energy surface) and to analyze the distribution of electrons within the molecule. researchgate.netresearchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. rsc.org

For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations have determined the HOMO and LUMO energies. While this is not the exact target molecule, the data serves as a valuable illustrative example of the insights gained from such analysis. The calculated parameters for this analogue revealed that the molecule is kinetically stable.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface. Negative potential regions (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. In pyrrole-based structures, the negative potential is often localized around heteroatoms like nitrogen and oxygen, indicating these as likely sites for electrophilic interaction.

Computational methods are extensively used to predict spectroscopic properties, which aids in the interpretation of experimental data.

GIAO-NMR: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) shielding tensors. acs.org These calculated values can be converted into chemical shifts (¹H and ¹³C NMR) and compared with experimental spectra to confirm the molecular structure. acs.org For complex organic molecules, comparing experimental and GIAO-calculated chemical shifts is a standard procedure for structural elucidation.

TD-DFT for UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comnih.gov These theoretical spectra are instrumental in assigning the electronic transitions observed experimentally, such as π→π* and n→π* transitions. nih.gov

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and flexibility.

MD simulations are particularly useful for exploring the conformational landscape of a molecule. For a molecule like 5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a key area of flexibility is the rotation around the single bond connecting the fluorophenyl group and the pyrrole (B145914) ring. MD simulations can track the trajectory of this rotation and identify the most stable (lowest energy) rotational conformers. The flexibility of different parts of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of atomic positions over the course of the simulation. This analysis reveals which regions of the molecule are rigid and which are more mobile, providing insights into its structural dynamics.

Solvation Effects and Stability Studies

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium rather than individual molecules. This method allows for the calculation of the solute's energy in the presence of a solvent, providing insights into its stability. For a polar molecule like this compound, which possesses a carbonyl group and a fluorine atom, solvation in polar solvents is expected to be significant. The interaction between the solute's dipole moment and the solvent's reaction field leads to a stabilization of the solute.

Molecular dynamics (MD) simulations can offer a more detailed picture of solvation by explicitly modeling the interactions between the solute and individual solvent molecules. These simulations can reveal the specific arrangement of solvent molecules around the solute, known as the solvation shell, and how these interactions influence the solute's dynamics and stability. For instance, in protic solvents like water or alcohols, hydrogen bonding between the solvent and the carbonyl oxygen and the pyrrole nitrogen would be a dominant stabilizing interaction.

Stability studies of pyrrole derivatives can be explored computationally by calculating thermodynamic parameters such as the enthalpy of formation. Theoretical studies on nitro-derivatives of pyrrole have demonstrated that most designed molecules exhibit sufficient thermodynamic and kinetic stability for practical applications. These computational assessments are crucial for predicting the viability of new compounds.

Table 1: Predicted Solvation Energies of this compound in Various Solvents (Illustrative)

| Solvent | Dielectric Constant (ε) | Predicted Solvation Energy (kcal/mol) |

| Hexane | 1.88 | -2.5 |

| Dichloromethane | 8.93 | -6.8 |

| Ethanol (B145695) | 24.55 | -9.2 |

| Water | 78.39 | -10.5 |

Note: The values in this table are illustrative and based on general principles of solvation for similar polar molecules. Actual values would require specific quantum chemical calculations.

"Atoms in Molecules" (AIM) Theory for Bonding and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing the electron density of a molecule to characterize chemical bonds and non-covalent interactions. This theory is particularly useful for understanding the nature of bonding in complex systems like this compound.

AIM analysis can precisely define the properties of covalent bonds, such as the C-F, C=O, and N-H bonds within the molecule. By locating bond critical points (BCPs) in the electron density, one can determine the bond's strength, polarity, and ellipticity. For instance, the C-F bond is expected to show significant charge depletion on the carbon and accumulation on the highly electronegative fluorine atom, indicative of a polar covalent bond.

Furthermore, AIM theory is invaluable for characterizing weaker intermolecular interactions that govern the molecule's behavior in the solid state and in solution. These interactions include:

Hydrogen Bonds: The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. AIM can quantify the strength of these interactions.

Halogen Bonds: The fluorine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. Studies on halogenated calix researchgate.netpyrroles have highlighted the importance of halogen bonds in their crystal packing. nih.gov

π-π Stacking: The aromatic pyrrole and fluorophenyl rings can engage in π-π stacking interactions, which are crucial for the stability of crystal lattices and molecular aggregates.

By analyzing the electron density topology, AIM can provide a detailed map of all bonding and non-covalent interactions, offering a deeper understanding of the molecule's structure and reactivity.

Computational Insights into Reaction Mechanisms and Pathways

Density Functional Theory (DFT) is a powerful computational tool for elucidating the mechanisms of chemical reactions. For this compound, DFT calculations can be used to explore various reaction pathways, identify transition states, and calculate activation energies, thereby predicting the most favorable reaction routes.

One area of interest is the reactivity of the aldehyde group. Aldehydes can undergo a variety of reactions, including nucleophilic addition, oxidation, and reduction. DFT studies can model the addition of a nucleophile to the carbonyl carbon, revealing the geometry of the transition state and the energy barrier for the reaction. Such calculations can help explain the selectivity observed in reactions.

Computational studies have been employed to understand the reaction mechanisms in the synthesis of pyrrole derivatives. For example, the mechanism of the Hantzsch pyrrole synthesis has been investigated using DFT to understand Csp3–H functionalization. acs.org Similarly, the synthesis of pyrrole derivatives through ordered isocyanide insertion reactions has been corroborated by DFT theoretical calculations, providing a solid foundation for the proposed reaction route. rsc.org

For this compound, computational studies could predict its behavior in reactions such as:

Knoevenagel Condensation: Reaction of the aldehyde with active methylene (B1212753) compounds. DFT could model the initial nucleophilic attack and subsequent dehydration steps.

Wittig Reaction: Conversion of the aldehyde to an alkene. Calculations can help understand the formation and decomposition of the oxaphosphetane intermediate.

Electrophilic Substitution on the Pyrrole Ring: While the pyrrole ring is generally electron-rich, the electron-withdrawing nature of the carbaldehyde group will influence the regioselectivity of electrophilic attack. Computational modeling can predict the most likely sites for substitution.

By mapping the potential energy surface for these reactions, computational chemistry provides invaluable insights into the reactivity of this compound, guiding synthetic efforts and the design of new derivatives.

Chemical Reactivity and Derivatization Strategies

Reactions at the Aldehyde Group

The aldehyde functional group is one of the most versatile in organic chemistry, readily participating in oxidation, reduction, and condensation reactions.

Reduction to Alcohols

The reduction of the aldehyde group yields the corresponding primary alcohol, 5-(4-fluorophenyl)-1H-pyrrole-2-methanol. This conversion is typically achieved with high efficiency using metal hydride reducing agents. evitachem.com A procedure for the reduction of a similar N-tosyl pyrrole-2-carboxaldehyde has been documented using sodium borohydride (B1222165) in ethanol (B145695) at room temperature. rsc.org

Key reducing agents for this transformation include:

Sodium borohydride (NaBH₄): A mild and selective reagent, commonly used in alcoholic solvents like methanol (B129727) or ethanol. It effectively reduces aldehydes without affecting other potentially reducible groups in the molecule.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The product, a pyrrole-2-methanol derivative, is a useful building block for synthesizing ethers, esters, and halides.

Condensation Reactions (e.g., Schiff base formation, chalcones)

The electrophilic carbon of the aldehyde group readily reacts with nucleophiles, leading to a variety of condensation products.

Schiff Base Formation: The reaction of 5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde with primary amines (R-NH₂) under appropriate conditions yields imines, commonly known as Schiff bases. researchgate.netoncologyradiotherapy.com This condensation reaction typically involves the removal of a water molecule and is often catalyzed by a trace amount of acid. oncologyradiotherapy.com The resulting Schiff bases are versatile intermediates themselves, finding application in the synthesis of more complex heterocyclic systems and as ligands in coordination chemistry. nih.gov

Chalcone Formation: Chalcones are bi-cyclic compounds characterized by an α,β-unsaturated ketone core. They are synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aldehyde and a ketone. wikipedia.org In this context, this compound can react with an acetophenone (B1666503) derivative (e.g., acetophenone, 4'-methoxyacetophenone) in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. wikipedia.org This reaction creates a new carbon-carbon bond and extends the conjugated system of the molecule.

Table 1: Summary of Reactions at the Aldehyde Group

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, Ag₂O | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Chalcone Formation | Acetophenone Derivative, Base (NaOH) | Chalcone |

Reactions at the Pyrrole (B145914) Nitrogen (N-H)

The N-H bond of the pyrrole ring is weakly acidic and can be deprotonated by a suitable base, allowing for the introduction of various substituents onto the nitrogen atom. This modification can significantly alter the electronic and steric properties of the molecule.

N-Alkylation and N-Arylation

N-Alkylation: The introduction of an alkyl group onto the pyrrole nitrogen is a common derivatization strategy. researchgate.net The reaction typically proceeds by first deprotonating the pyrrole with a base to form the pyrrolide anion, which then acts as a nucleophile. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). organic-chemistry.org The subsequent reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), furnishes the N-alkylated product. The use of ionic liquids as solvents has also been reported to facilitate highly regioselective N-alkylation of pyrroles. organic-chemistry.org

N-Arylation: The direct attachment of an aryl group to the pyrrole nitrogen generally requires a transition-metal catalyst. Copper- and palladium-catalyzed cross-coupling reactions are the most common methods. researchgate.netrsc.org In a typical copper-catalyzed reaction, the pyrrole is coupled with an aryl halide (iodide or bromide) in the presence of a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and often a ligand such as a diamine. researchgate.netorganic-chemistry.org Palladium-catalyzed methods, like the Buchwald-Hartwig amination, are also effective for this transformation. nih.gov

N-Sulfonylation

The pyrrole nitrogen can be functionalized with a sulfonyl group by reacting this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction yields an N-sulfonylated pyrrole derivative. A common base for this transformation is sodium hydride (NaH) or an amine base like triethylamine. The resulting sulfonamide linkage is robust and can influence the biological activity of the parent molecule. For instance, the N-sulfonylation of pyrroles with reagents like pyridine-3-sulfonyl chloride is a key step in the synthesis of certain pharmacologically active compounds. nih.gov

Table 2: Summary of Reactions at the Pyrrole Nitrogen

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkyl Pyrrole |

| N-Arylation | Aryl Halide (Ar-X), Catalyst (Cu or Pd), Base | N-Aryl Pyrrole |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | N-Sulfonyl Pyrrole |

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is inherently electron-rich and thus highly activated towards electrophilic aromatic substitution (EAS), generally reacting more readily than benzene (B151609). onlineorganicchemistrytutor.comquora.com In this compound, the positions C2 and C5 are already substituted, leaving the C3 and C4 positions available for substitution. The reactivity and orientation of incoming electrophiles are governed by the electronic effects of the existing substituents.

Directing Effects: The aldehyde group (-CHO) at the C2 position is an electron-withdrawing group and acts as a deactivating meta-director. Conversely, the pyrrole nitrogen's lone pair provides strong activation to the entire ring. The 4-fluorophenyl group at C5 has a more complex influence, capable of withdrawing electrons inductively while donating through resonance. The combined influence of these groups, particularly the deactivating effect of the C2-carbaldehyde, tends to direct incoming electrophiles to the C4 position.

Halogenation: While specific examples of the direct halogenation of this compound are not extensively detailed in the literature, halogenation of similar pyrrole structures is a common transformation. researchgate.net For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS). Given the directing effects, the anticipated major product of monohalogenation would be the 4-halo derivative.

Nitration: Nitration of the pyrrole ring typically requires milder conditions than those used for benzene to avoid polymerization or degradation of the sensitive ring. Reagents such as nitronium tetrafluoroborate (B81430) (NO2BF4) can be employed. researchgate.net For the related compound, 1H-pyrrole-2-carbaldehyde, nitration is known to occur, yielding 5-nitro-1H-pyrrole-2-carbaldehyde. sigmaaldrich.combldpharm.com In the case of this compound, nitration is expected to proceed at the C4 position.

Functionalization of the Fluorophenyl Moiety

The 4-fluorophenyl group is generally less reactive towards electrophilic substitution than the pyrrole ring. However, under specific conditions, it can undergo functionalization.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. Since the para-position is occupied by the pyrrole ring, any further electrophilic attack would be directed to the ortho-positions relative to the fluorine atom (i.e., the C2' and C6' positions). This would require forcing conditions due to the deactivating nature of both the fluorine and the attached pyrrole ring.

Strategic Derivatization for Enhanced Biological Activity or Specific Applications

This compound is a valuable scaffold in medicinal chemistry. Its functional groups—the aldehyde, the pyrrole N-H, and the fluorophenyl ring—serve as handles for strategic derivatization to develop compounds with enhanced biological profiles or for specific applications. nbinno.comresearchgate.net The incorporation of a fluorine atom is a common strategy in drug design to improve metabolic stability and binding affinity. nbinno.com

A primary application of this compound is as a key intermediate in the synthesis of Vonoprazan , a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders. nbinno.comnbinno.com The synthesis of Vonoprazan from a closely related precursor, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, highlights a key derivatization strategy. This involves two main transformations:

N-Sulfonylation: The pyrrole nitrogen is reacted with a sulfonyl chloride (e.g., pyridine-3-sulfonyl chloride) in a nucleophilic substitution reaction. sci-hub.se

Reductive Amination: The carbaldehyde group is converted to an amine via reaction with an amine (e.g., methylamine) and a reducing agent. sci-hub.se

This synthetic approach demonstrates how the aldehyde and N-H functionalities can be selectively modified to build a more complex and pharmacologically active molecule.

Beyond Vonoprazan, the pyrrole scaffold is widely explored for various therapeutic targets. Derivatives of substituted pyrroles have shown potential as efflux pump inhibitors to overcome multi-drug resistance in cancer and bacterial infections. nih.gov The aldehyde group can be transformed into a wide array of other functional groups or used to link the molecule to other pharmacophores, creating libraries of novel compounds for screening against different diseases. nih.govnih.gov

The table below summarizes key derivatization strategies for the this compound scaffold and related structures.

| Derivatization Site | Reaction Type | Reagents/Conditions | Resulting Functionality | Application/Biological Activity |

| Pyrrole N-H | N-Sulfonylation | Pyridine-3-sulfonyl chloride, Base | N-Sulfonamide | P-CABs (e.g., Vonoprazan) sci-hub.se |

| Pyrrole N-H | N-Alkylation / N-Arylation | Alkyl/Aryl halides, Base | N-Substituted Pyrrole | Modulation of biological activity |

| Aldehyde (C2) | Reductive Amination | Methylamine, Reducing agent (e.g., NaBH(OAc)3) | Secondary Amine | P-CABs (e.g., Vonoprazan) sci-hub.se |

| Aldehyde (C2) | Oxidation | Oxidizing agent (e.g., KMnO4) | Carboxylic Acid | Intermediate for amides, esters |

| Aldehyde (C2) | Wittig Reaction | Phosphonium ylide | Alkene | Carbon-carbon bond formation |

| Pyrrole Ring (C4) | Halogenation | N-Bromosuccinimide (NBS) | 4-Bromo-pyrrole derivative | Intermediate for cross-coupling |

| Pyrrole Ring (C4) | Nitration | NO2BF4 | 4-Nitro-pyrrole derivative | Modulation of electronic properties |

| Fluorophenyl Ring | Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., amines, alkoxides) | para-Substituted phenyl ring | Attachment of functional groups nih.gov |

Exploration of Biological Activities and Molecular Interactions Excluding Clinical Human Trials and Safety

Structure-Activity Relationship (SAR) Studies of 5-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde Derivatives

The biological activity of pyrrole-based compounds is intricately linked to their molecular architecture. For derivatives of this compound, the specific placement of the fluorine atom and the nature of substituents on the pyrrole (B145914) ring are critical determinants of their biological profiles.

Influence of Fluorine Position and Substituent Effects on Biological Profiles

The introduction of a fluorine atom into a phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This is due to fluorine's high electronegativity, small size, and its ability to form strong carbon-fluorine bonds, which can alter metabolic stability, binding affinity, and membrane permeability.

In the context of phenyl-substituted heterocyclic compounds, the position of the fluorine atom (ortho, meta, or para) on the phenyl ring can have a pronounced effect on biological activity. While specific studies on the positional isomers of this compound are not extensively detailed in publicly available research, general principles from related structures, such as fluorinated 7-phenyl-pyrroloquinolinones, indicate that even minor shifts in the fluorine's location can lead to significant differences in cytotoxic potency. researchgate.net For instance, the introduction of a fluorine atom at the 2 or 3-position of a 7-phenyl ring in these related compounds yielded derivatives with potent cytotoxicity. researchgate.net It is hypothesized that the electron-withdrawing nature of the fluorine atom at the para-position in this compound influences the electronic distribution of the entire molecule, thereby affecting its interaction with biological targets.

Table 1: Postulated Influence of Fluorine Position on the Biological Activity of Phenylpyrrole Derivatives

| Fluorine Position | Postulated Effect on Biological Activity | Rationale |

| Ortho (2-position) | May introduce steric hindrance, potentially affecting binding affinity to target proteins. Could also influence intramolecular hydrogen bonding. | The proximity of the fluorine atom to the pyrrole ring linkage can alter the molecule's conformation. |

| Meta (3-position) | Primarily exerts an electronic effect, modifying the acidity of the pyrrole N-H and the reactivity of the phenyl ring. | The inductive effect of fluorine is strongest at this position, which can alter the molecule's electronic properties. |

| Para (4-position) | Offers a balance of electronic and lipophilic effects. Can enhance membrane permeability and metabolic stability. | This position is less likely to cause steric hindrance while still benefiting from the electronic properties of fluorine. |

Substituent effects on the phenyl ring, in general, play a crucial role. Electron-withdrawing groups, such as the fluorine atom, in an aromatic system can impact the bioactivity of the molecule. nih.gov Conversely, the presence of electron-donating groups on the phenyl ring has also been noted to be important for the activity of some pyrrole derivatives.

Impact of Pyrrole Ring Substituents on Activity

Substitutions on the pyrrole ring itself are another key factor in determining the biological activity of this class of compounds. The aldehyde group at the C2 position and the phenyl group at the C5 position are defining features of the parent compound. Modifications at other positions, particularly at the N1 position (the pyrrole nitrogen), are a common strategy for modulating activity.

N-substitution of the pyrrole ring can significantly alter the compound's lipophilicity, solubility, and ability to form hydrogen bonds. For example, the introduction of different aryl groups on the nitrogen of 2,5-dimethylpyrrole derivatives has been shown to influence their antimicrobial activity. nih.gov While specific data for this compound is limited, studies on related pyrrole-2-carboxamides have shown that N-alkylation or N-arylation can lead to potent antimicrobial agents. researchgate.net

The aldehyde functional group at the C2 position is also a critical component. It can participate in hydrogen bonding and may be involved in covalent interactions with biological targets. The reactivity of this aldehyde can be tuned by the electronic effects of the substituents on both the pyrrole and the phenyl rings.

Table 2: General Impact of Pyrrole Ring Substituents on the Biological Activity of Related Pyrrole Derivatives

| Substitution Position | Type of Substituent | General Impact on Activity |

| N1 (Pyrrole Nitrogen) | Alkyl, Aryl, Acyl groups | Modulates lipophilicity, solubility, and steric hindrance, thereby influencing target binding and cell permeability. |

| C3, C4 | Halogens, Alkyl groups | Can enhance lipophilicity and alter the electronic properties of the pyrrole ring, potentially increasing antimicrobial potency. Dihalogenation has been noted as a beneficial substitution for biological activity in some pyrrole derivatives. nih.gov |

In Vitro Pharmacological Investigations

Research into pyrrole carbaldehydes and related derivatives has revealed a spectrum of biological activities, with antimicrobial properties being a significant area of investigation.

Antimicrobial Research (e.g., antibacterial, antifungal)

Pyrrole derivatives are a well-established class of compounds with a broad range of antimicrobial activities. jmcs.org.mxnih.gov Chalcones derived from pyrrole-2-carboxaldehyde have demonstrated activity against various bacterial and fungal strains. scholarsresearchlibrary.com The antimicrobial efficacy is often dependent on the specific substituents present on the pyrrole and any associated aromatic rings. For instance, certain Schiff base derivatives of 1H-pyrrole-2-carbohydrazide have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger. jmcs.org.mx

Table 3: Reported Antimicrobial Activity of Selected Pyrrole Derivatives